Methyl 2-(chlorosulfonyl)-6-methylbenzoate
Overview
Description
“Methyl 2-(chlorosulfonyl)-6-methylbenzoate” is a chemical compound that can be used as intermediates in pharmaceuticals, saccharin, dyes, and pigments . It appears as a white to beige or pink crystalline powder .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “Methyl 2-(chlorosulfonyl)acetate” is synthesized by treating cyanogen chloride with sulfur trioxide . A continuous-flow methodology has been reported for efficient synthesis of related compounds, which effectively addresses process challenges by an extra inert solvent flow .Molecular Structure Analysis
The molecular formula of “this compound” is C8H7ClO4S, and its molecular weight is 234.66 . The structure of similar compounds, such as “Chlorosulfonyl isocyanate”, consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, “Chlorosulfonyl isocyanate” has been employed for the preparation of β-lactams . It reacts with alkenes via a [2+2]-cycloaddition to give the sulfonamide . Other reactions include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides, conversion of primary alcohols to carbamates, and conversion of carboxylic acids and the acid chlorides into nitriles .Physical and Chemical Properties Analysis
“this compound” is a white to beige or pink crystalline powder . The molecular weight is 234.66 .Scientific Research Applications
1. Efficient Synthesis Processes
Methyl 2-(chlorosulfonyl)-6-methylbenzoate can be efficiently synthesized through a continuous-flow diazotization process. This method, involving the diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation, is notable for its ability to minimize side reactions such as hydrolysis, even in high concentrations of hydrochloric acid (Yu et al., 2016).
2. Synthesis and Chemical Reactions of Derivatives
Research has been conducted on synthesizing and reacting derivatives of this compound. For example, benzoxazolin-2-ones and their 6-chlorosulfonyl derivatives have been synthesized and treated with various nucleophilic reagents to produce a range of amides (Karimova et al., 2011).
3. One-Pot Synthesis Techniques
One-pot synthesis methods have been developed to produce derivatives of this compound. Such techniques include the conversion of ortho-allylphenol into chlorosulfonyl-3-methyl-1,2-benzoxathiin 2,2-dioxide, demonstrating the versatility of this compound in synthetic chemistry (Qaisi et al., 2004).
4. Role in Carcinogenesis Studies
In studies related to carcinogenesis, derivatives of this compound such as 6-hydroxymethylbenzo[a]pyrene have been identified as metabolites in the metabolic activation of carcinogenic polycyclic hydrocarbons (Flesher & Sydnor, 1973).
5. Electrophilic Attack Studies
The compound has been used in studies exploring the diastereoselectivity of electrophilic attacks on trigonal carbon adjacent to a stereogenic center. This research provides insights into the molecular behavior under specific reaction conditions (Fleming & Lewis, 1992).
6. Herbicide Development
This compound serves as a crucial component in the development of new herbicides. Triflusulfuron methyl, for instance, is a sulfonylurea herbicide for controlling broad-leaved weeds and grasses in sugar beets, featuring this compound in its structure (Dietrich, Reiser, & Stieglitz, 1995).
7. Crystal Structure Analysis
Detailed analyses of the crystal structure of compounds related to this compound, such as triflusulfuron-methyl, have been conducted. This research contributes to a deeper understanding of molecular interactions and structural properties (Mereiter, 2011).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-chlorosulfonyl-6-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-6-4-3-5-7(15(10,12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTIKIBYZKYPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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